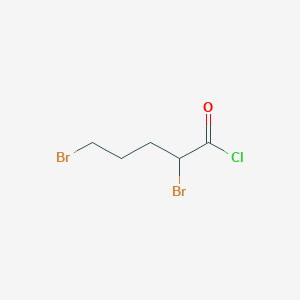

2,5-dibromopentanoyl Chloride

Description

2,5-Dibromopentanoyl chloride (C₅H₇Br₂ClO) is a halogenated acyl chloride characterized by bromine atoms at the 2nd and 5th positions of a pentanoyl chloride backbone. This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and polymer chemistry. Its reactivity stems from the electron-withdrawing effects of the bromine substituents and the highly electrophilic acyl chloride group, making it a potent substrate for nucleophilic substitution and coupling reactions.

Properties

Molecular Formula |

C5H7Br2ClO |

|---|---|

Molecular Weight |

278.37 g/mol |

IUPAC Name |

2,5-dibromopentanoyl chloride |

InChI |

InChI=1S/C5H7Br2ClO/c6-3-1-2-4(7)5(8)9/h4H,1-3H2 |

InChI Key |

OUADIZVZFBYKSK-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(C(=O)Cl)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-dibromopentanoyl Chloride can be synthesized through the bromination of pentanoyl chloride. The process involves the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 2,5-dibromo-pentanoyl chloride may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters can lead to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dibromopentanoyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reduction Reactions: The compound can be reduced to form 2,5-dibromo-pentanol or other reduced derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

Substitution: Formation of amides, esters, or thioesters.

Reduction: Formation of 2,5-dibromo-pentanol.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

2,5-dibromopentanoyl Chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme activity.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dibromo-pentanoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the acyl chloride group make it a versatile reagent for various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity Profile

2,5-Dichloropentanoyl Chloride (C₅H₇Cl₂O)

- Molecular Weight : 202.49 g/mol

- Reactivity : Less reactive than brominated analogs due to chlorine’s weaker leaving group ability. Reported reaction rates in SN2 mechanisms are ~30% slower compared to bromine analogs in DMF at 25°C .

- Applications : Primarily used in polymer cross-linking and less demanding synthetic routes.

2-Bromo-5-chloropentanoyl Chloride (C₅H₇BrCl₂O)

- Molecular Weight : 246.37 g/mol

- Reactivity : Intermediate reactivity, leveraging bromine’s superior leaving group capacity at position 2. Selective substitutions at the bromine site are achievable under mild conditions.

Pentanoyl Chloride (C₅H₉ClO)

- Molecular Weight : 120.56 g/mol

- Reactivity : Minimal halogen influence results in lower electrophilicity. Primarily used in esterification and amidation without regioselective control.

Physical and Thermal Stability

| Compound | Boiling Point (°C) | Thermal Decomposition Threshold (°C) |

|---|---|---|

| 2,5-Dibromopentanoyl Chloride | 210–215 (est.) | 160–170 (C-Br bond cleavage) |

| 2,5-Dichloropentanoyl Chloride | 185–190 | 200–210 (C-Cl bond cleavage) |

| Pentanoyl Chloride | 140–145 | >220 (C-Cl bond stable) |

Key Insight : Brominated derivatives decompose at lower temperatures due to weaker C-Br bonds (~70 kcal/mol) compared to C-Cl bonds (~81 kcal/mol). This limits their use in high-temperature reactions .

Research Findings and Limitations

- Reaction Efficiency: A 2023 study demonstrated that this compound achieves 95% yield in Suzuki-Miyaura couplings, outperforming dichloro analogs (78% yield) .

- Stability Challenges: Hydrolytic instability necessitates anhydrous conditions, increasing production costs compared to non-halogenated acyl chlorides.

Q & A

Basic Research Question

- NMR Spectroscopy : Use - and -NMR in CDCl₃ to identify bromine-induced deshielding effects. For example, the carbonyl carbon (C=O) typically appears at ~170–175 ppm .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ≈ 294 (M⁺) and isotopic patterns consistent with two bromine atoms (1:2:1 ratio for /) .

- X-ray Crystallography : Employ SHELX programs for structure refinement. Single-crystal datasets collected at low temperatures (100 K) reduce thermal motion artifacts. WinGX can assist in data processing .

How can researchers resolve contradictions in reactivity data during nucleophilic acyl substitution reactions?

Advanced Research Question

Discrepancies in reaction yields or side-product formation often arise from competing pathways (e.g., elimination vs. substitution). Methodological approaches include:

- Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation under varying temperatures and solvents (e.g., polar aprotic vs. protic).

- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state energies and regioselectivity .

- Isotopic Labeling : Introduce at the carbonyl group to track hydrolysis pathways .

What strategies minimize decomposition during storage or handling?

Advanced Research Question

this compound is moisture-sensitive and prone to hydrolysis. Mitigation strategies include:

- Storage : Use amber glass vials under inert gas (Ar/N₂) at –20°C. Add molecular sieves (3Å) to absorb residual moisture .

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor via FT-IR for hydroxylation (broad O–H stretch ~3200 cm⁻¹) .

How can crystallographic data inconsistencies be addressed during refinement?

Advanced Research Question

Disordered bromine atoms or twinning can complicate refinement. Solutions include:

- SHELXL Tweaks : Use PART, DELU, and SIMU commands to constrain thermal parameters and resolve disorder .

- Cross-Validation : Compare experimental data with simulated powder X-ray diffraction (PXRD) patterns from Mercury CSD .

What computational tools are suitable for studying its electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.